Linckiacerebroside A
Description
Linckiacerebroside A is a glucocerebroside, a subclass of glycosphingolipids, first isolated from the chloroform–methanol extract of the starfish Linckia laevigata . Its structure was elucidated as (2S,3S,4R)-1-O-(β-D-glucopyranosyl)-2-[(2R)-2-hydroxyhexadecanoylamino]-16-methyl-heptadecane-1,3,4-triol (Figure 1), characterized by:
- A β-D-glucose head group.
- A 2-hydroxyhexadecanoyl fatty acid moiety.
- A phytosphingosine backbone with a 16-methyl branch on the heptadecane chain .
This compound belongs to a broader class of cerebrosides, which play critical roles in cell membrane integrity and signaling. Its isolation from marine organisms highlights the structural diversity of sphingolipids in echinoderms, which often exhibit unique biological activities .
Properties
Molecular Formula |
C40H79NO10 |
|---|---|
Molecular Weight |
734.1 g/mol |
IUPAC Name |
(2R)-N-[(2S,3S,4R)-3,4-dihydroxy-16-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadecan-2-yl]-2-hydroxyhexadecanamide |
InChI |
InChI=1S/C40H79NO10/c1-4-5-6-7-8-9-10-11-14-18-21-24-27-33(44)39(49)41-31(29-50-40-38(48)37(47)36(46)34(28-42)51-40)35(45)32(43)26-23-20-17-15-12-13-16-19-22-25-30(2)3/h30-38,40,42-48H,4-29H2,1-3H3,(H,41,49)/t31-,32+,33+,34+,35-,36+,37-,38+,40+/m0/s1 |
InChI Key |
FQYGQINELNMLPB-LDIHZWHXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)C)O)O)O |
Synonyms |
linckiacerebroside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Linckiacerebroside A shares structural homology with cerebrosides from other marine invertebrates. Below is a comparative analysis of its key analogs:
Glucocerebroside S-2a-3
- Source : Co-isolated with this compound from Linckia laevigata .
- Structural Similarities :
- Contains a glucose head group.
- Features a phytosphingosine backbone .
- Key Differences :
Galactocerebroside CNC-2
- Source: Isolated from the starfish Culcita novaeguineae .
- Structural Similarities: Phytosphingosine-type backbone. Contains both hydroxylated and non-hydroxylated fatty acids.
- Fatty acid diversity: Unlike this compound’s uniform 2-hydroxyhexadecanoyl chain, CNC-2 includes heterogeneous acyl groups, which may enhance its adaptability in membrane environments .
SJC-1, SJC-2, and SJC-3
- Source : Isolated from the sea cucumber Stichopus japonicus .
- Structural Similarities: Glucose head group. Hydroxylated or non-hydroxylated fatty acids (e.g., 2-hydroxyoctadecanoic acid).
Structural and Functional Comparison Table
Key Research Findings and Implications
Sugar Specificity : The substitution of glucose (this compound) with galactose (CNC-2) may influence cellular recognition pathways, as galactose-specific receptors are prevalent in immune responses .
Taxonomic Trends: Starfish-derived cerebrosides (e.g., this compound, CNC-2) frequently feature methyl-branched sphingoid bases, whereas sea cucumber analogs (SJC series) prioritize linear chains, reflecting evolutionary adaptations in lipid metabolism .
Gaps in Current Knowledge
- Synthetic Accessibility: No studies have replicated this compound’s complex structure, hindering structure-activity relationship (SAR) studies .
- Ecological Role : The ecological significance of methyl-branched cerebrosides in starfish remains unexplored .
Q & A
Q. How to conduct a systematic review of this compound’s pharmacological properties?
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
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